molecular formula C19H29ClN2O5 B1266332 Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride CAS No. 14028-05-8

Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride

Cat. No.: B1266332
CAS No.: 14028-05-8
M. Wt: 400.9 g/mol
InChI Key: VSEGUNIXPHNZFV-UHFFFAOYSA-N
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Description

Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride is a complex organic compound that combines the properties of salicylic acid and morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride typically involves multiple steps. The process begins with the esterification of salicylic acid with pentanol to form the pentyl ester. This is followed by the introduction of the morpholinopropionamido group through an amide coupling reaction. The final step involves the formation of the hydrochloride salt by reacting the amide product with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid derivatives: Compounds like methyl salicylate and acetylsalicylic acid share structural similarities.

    Morpholine derivatives: Compounds such as morpholine and its various substituted forms.

Uniqueness

Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride is unique due to the combination of salicylic acid and morpholine moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

pentyl 2-hydroxy-4-(3-morpholin-4-ylpropanoylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5.ClH/c1-2-3-4-11-26-19(24)16-6-5-15(14-17(16)22)20-18(23)7-8-21-9-12-25-13-10-21;/h5-6,14,22H,2-4,7-13H2,1H3,(H,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGUNIXPHNZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(C=C(C=C1)NC(=O)CCN2CCOCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161292
Record name Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14028-05-8
Record name Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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